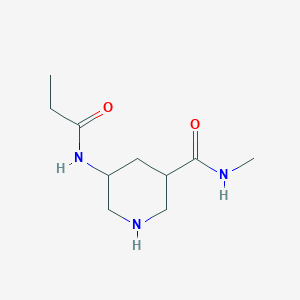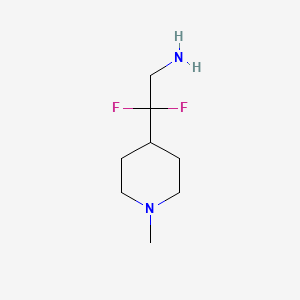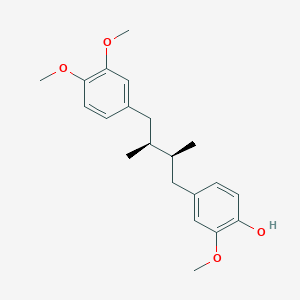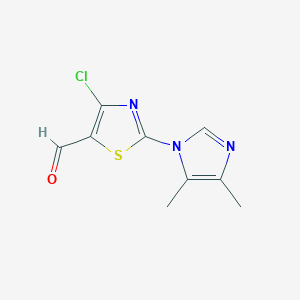![molecular formula C18H16 B13062307 5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene is an organic compound with the molecular formula C18H16. It is a member of the tricyclohexadeca family, characterized by a complex polycyclic structure.
Preparation Methods
The synthesis of 5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene typically involves multiple steps. One common method starts with the reaction of benzene and bromoethane to form cycloheptyl bromide. This intermediate then undergoes an addition reaction to yield the desired tricyclohexadeca compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene involves its interaction with molecular targets through its ethynyl and polycyclic structure. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene can be compared with other similar compounds, such as:
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar polycyclic structure but lacks the ethynyl group, resulting in different reactivity and applications.
[2.2]Paracyclophane: Another related compound with a similar tricyclic framework but different substituents, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H16 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5-ethynyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C18H16/c1-2-17-13-16-8-7-14-3-5-15(6-4-14)9-11-18(17)12-10-16/h1,3-6,10,12-13H,7-9,11H2 |
InChI Key |
GCRYBHUTYSZNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3 |
Related CAS |
868984-02-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


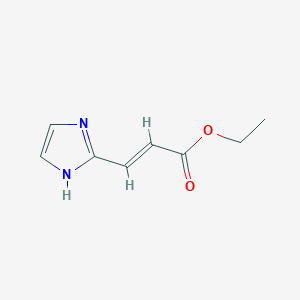
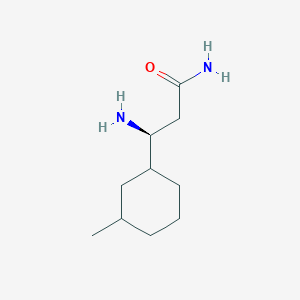
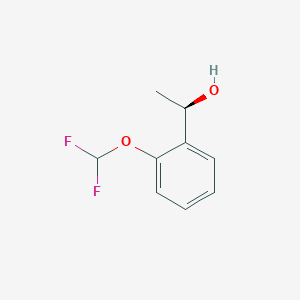
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
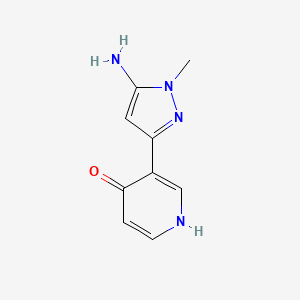
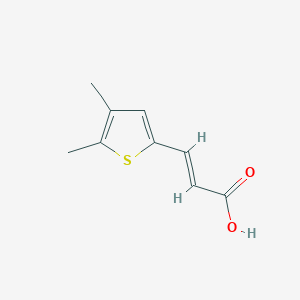
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
